
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Binding Studies
The synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have shown promising results in the study of apamin-sensitive Ca2+-activated K+ channels. These derivatives, including variations like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, exhibit significant affinity for apamin-sensitive binding sites, indicating potential applications in neurological research. Notably, certain structural modifications, such as the introduction of methoxy groups and varying the moiety at the C-1 position, have been found to enhance affinity, suggesting a nuanced approach to optimizing ligand interactions with these channels (Graulich et al., 2006).
Anticancer Applications
Research into 4-anilinoquinazolines, closely related to 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has yielded potent inducers of apoptosis, underlining the compound's potential as an anticancer agent. Specifically, modifications leading to the identification of compounds with enhanced blood-brain barrier penetration and efficacy in cancer models highlight the therapeutic promise of these derivatives in oncology (Sirisoma et al., 2009).
Synthetic Methodology Advancements
The conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide showcases an innovative approach to the asymmetric synthesis of complex molecules, including quinoline derivatives. This methodology offers a high degree of diastereoselectivity, demonstrating the compound's utility in facilitating the synthesis of pharmacologically relevant structures (Bentley et al., 2011).
Structural and Functional Analyses
The study of Schiff bases derived from 1,3,4-thiadiazole compounds provides insight into the structural and functional versatility of quinoline derivatives. These compounds exhibit a range of biological activities, including antimicrobial properties and DNA protective abilities, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).
Fluorescence and Sensing Applications
Research into fluorophore analogues of Zinquin, involving derivatives like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has expanded our understanding of fluorescent probes for metal ions. These studies not only contribute to the development of new sensing materials but also enhance our comprehension of the fluorescence mechanisms and their applications in bioimaging and analytical chemistry (Kimber et al., 2003).
Propiedades
IUPAC Name |
6-methoxy-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-4-8-19(9-5-17)15-27-25-22-14-20(30-3)10-13-23(22)26-16-24(25)31(28,29)21-11-6-18(2)7-12-21/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWPNNFIGSHJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)

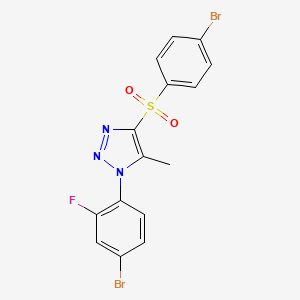

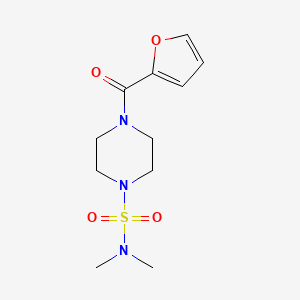
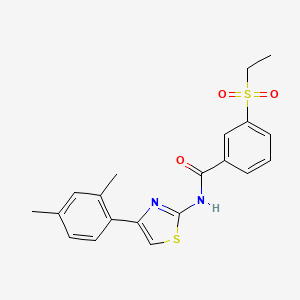
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)
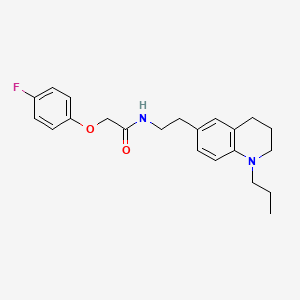
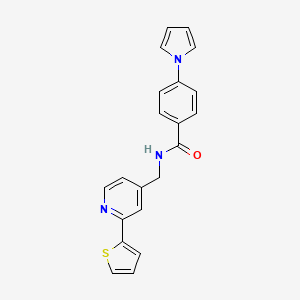
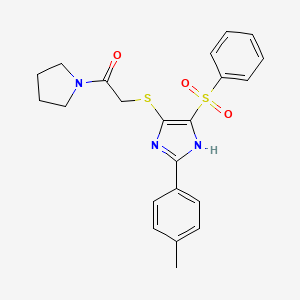
![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)
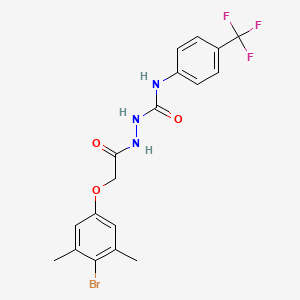
![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)